molecular formula C12H14N2O B229278 [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol

[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol

Cat. No.: B229278
M. Wt: 202.25 g/mol
InChI Key: OEGXAHDWNBSUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a benzimidazole core with a 2-methyl-allyl group and a methanol moiety, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol typically involves the formation of the benzimidazole core followed by the introduction of the 2-methyl-allyl group and the methanol moiety. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. The 2-methyl-allyl group can be introduced via an alkylation reaction using a suitable alkylating agent. Finally, the methanol group can be added through a hydroxylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of allylic alcohols or ketones.

    Reduction: Reduction reactions can target the benzimidazole ring or the allylic group, resulting in various reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield allylic alcohols, while substitution can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: It can be used in the development of new drugs or as a probe in biochemical studies .

Medicine: In medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications .

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol involves its interaction with various molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The 2-methyl-allyl group and methanol moiety can also influence the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methyl-allyl-benzimidazole: Lacks the methanol moiety.

    Benzimidazole-methanol: Lacks the 2-methyl-allyl group

Uniqueness: [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol is unique due to the presence of both the 2-methyl-allyl group and the methanol moiety. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methanol

InChI

InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,15H,1,7-8H2,2H3

InChI Key

OEGXAHDWNBSUMQ-UHFFFAOYSA-N

SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CO

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CO

Origin of Product

United States

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